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molecular formula C13H10N2S B182507 2-(1,3-Benzothiazol-2-yl)aniline CAS No. 29483-73-6

2-(1,3-Benzothiazol-2-yl)aniline

Cat. No. B182507
M. Wt: 226.3 g/mol
InChI Key: RAASYFFQTCWEKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08017769B2

Procedure details

2-Aminothiophenol (137.7 g) was heated to 110° C., and isatoic anhydride (C8H5NO3, 203.9 g) was added portionwise over a 1 h period while taking care to avoid foaming. Thereafter the temperature was raised to 140° C., and heating was continued for about 2 to 4 h until the starting material 2-aminothiophenol was consumed. The melt was poured into an enamel cuvette and after cooling, the cold material was crushed, then boiled in aqueous NaOH solution (12 g of NaOH solved in 3.5 L of water) for 2 to 3 h. The precipitate was filtered off and the filter cake was washed with cold water until the pale blue fluorescence disappeared in the washings. The precipitate was dried at 80° C. to afford 2-(benzo[d]thiazol-2-yl)phenylamine (200 g). The product was used without further purification in the next stage of preparation.
Quantity
137.7 g
Type
reactant
Reaction Step One
Quantity
203.9 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[SH:8].[C:9]12[C:15](=[CH:16][CH:17]=[CH:18][CH:19]=1)[NH:14]C(=O)O[C:10]2=O>>[S:8]1[C:3]2[CH:4]=[CH:5][CH:6]=[CH:7][C:2]=2[N:1]=[C:10]1[C:9]1[CH:19]=[CH:18][CH:17]=[CH:16][C:15]=1[NH2:14]

Inputs

Step One
Name
Quantity
137.7 g
Type
reactant
Smiles
NC1=C(C=CC=C1)S
Step Two
Name
Quantity
203.9 g
Type
reactant
Smiles
C1=2C(=O)OC(NC1=CC=CC2)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=C(C=CC=C1)S

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
140 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heating
CUSTOM
Type
CUSTOM
Details
was consumed
ADDITION
Type
ADDITION
Details
The melt was poured into an enamel cuvette
TEMPERATURE
Type
TEMPERATURE
Details
after cooling
CUSTOM
Type
CUSTOM
Details
the cold material was crushed
FILTRATION
Type
FILTRATION
Details
The precipitate was filtered off
WASH
Type
WASH
Details
the filter cake was washed with cold water until the pale blue fluorescence
CUSTOM
Type
CUSTOM
Details
The precipitate was dried at 80° C.

Outcomes

Product
Details
Reaction Time
2.5 (± 0.5) h
Name
Type
product
Smiles
S1C(=NC2=C1C=CC=C2)C2=C(C=CC=C2)N
Measurements
Type Value Analysis
AMOUNT: MASS 200 g
YIELD: CALCULATEDPERCENTYIELD 80.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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